12-Wolframosilicic acid

Descripción general

Descripción

12-Wolframosilicic acid, also known as Heteropoly acid (HPA), is part of a class of compounds known as heteropolyacids. They are composed of tungsten or molybdenum atoms combined with silicon atoms and oxygen, forming a complex structure. These compounds are known for their stability and ability to form stable salts with various metals (Keggin, 1934).

Synthesis Analysis

12-Wolframosilicic acid and related compounds can be synthesized through hydrothermal methods, as seen in the synthesis of wolframite, which may involve similar precursors and methodologies (Buhl & Willgallis, 1985). Additionally, the synthesis can involve processes like immobilization in mesoporous materials, showing the adaptability and application potential of these compounds (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of heteropolyacids, including 12-Wolframosilicic acid, is characterized by a complex, large molecule formation, often referred to as Keggin structures. These structures show a significant degree of stability and complex molecular interactions (Keggin, 1934).

Chemical Reactions and Properties

Heteropolyacids like 12-Wolframosilicic acid act as effective catalysts in various chemical reactions, including Friedel-Crafts-type reactions, due to their strong acidic nature and unique structural properties (Nomiya et al., 1980). They are involved in electron-transfer systems and catalyze reactions through mechanisms involving carbocation generation.

Physical Properties Analysis

The physical properties of heteropolyacids are influenced by their mesoporous structures and aggregation behaviors. Studies have shown that these compounds can form pseudocrystalline aggregates and exhibit unique self-assembly in organic solvents, which is crucial for their application in catalysis and material science (Gordon et al., 2016).

Chemical Properties Analysis

12-Wolframosilicic acid and similar heteropolyacids exhibit strong protonic acidity and engage in redox cycles within certain reduction extents. Their structural characteristics, such as the Keggin structure, play a vital role in their chemical behavior and interaction with other molecules (Misono et al., 1982).

Aplicaciones Científicas De Investigación

Flotation of Wolframite : Alkyl phosphoric acid ester has been studied for its efficacy in the flotation of Wolframite, a primary ore of tungsten, and was found effective in various conditions such as pH, surfactant concentration, and particle size (Srinivas, Sreenivas, Padmanabhan, & Venugopal, 2004).

Wolframite Ore Separation : A novel hydroxamic-acid molecule was synthesized for Wolframite flotation, showcasing improved separation indices and eliminating the use of hazardous Pb(NO3)2 (Zhang, Huang, Wang, Liu, Cheng, Guo, Yu, He, & Fu, 2021).

β-Cell Dysfunction in Wolfram Syndrome : Research on Wolfram syndrome, a condition involving diabetes and neurological issues, showed that β-cells with WFS1 deficiency exhibited increased ER stress and impaired insulin processing. This highlights potential applications in medical research (Shang, Hua, Foo, Martinez, Watanabe, Zimmer, Kahler, Freeby, Chung, Leduc, Goland, Leibel, & Egli, 2014).

Neuronal Development and Wolfram Syndrome : Studies indicated that WFS1 deficiency impacts mitochondrial dynamics and neuronal function, suggesting applications in neurological research (Cagalinec, Liiv, Hodurova, Hickey, Vaarmann, Mandel, Zeb, Choubey, Kuum, Safiulina, Vasar, Veksler, & Kaasik, 2016).

Drug Repurposing for Cryptosporidiosis : The ReFRAME library, comprising various compounds, was utilized for repurposing in treating diseases like cryptosporidiosis. This demonstrates the potential for repurposing known compounds in new therapeutic contexts (Janes, Young, Chen, Rogers, Burgstaller-Muehlbacher, Hughes, Love, Hull, Kuhen, Woods, Joseph, Petrassi, McNamara, Tremblay, Su, Schultz, & Chatterjee, 2018).

WFS1 Gene Mutations : A study on mutations in the WFS1 gene associated with Wolfram syndrome revealed new insights into the disease's genetic basis and possible applications in genetic research (Nakamura, Shimizu, Nagai, Taniguchi, Umetsu, Atsumi, Wada, Yoshioka, Ono, Tanizawa, & Koike, 2006).

Mecanismo De Acción

Target of Action

12-Wolframosilicic acid, also known as tetrakis(hexaoxocyclotritungstoxane); silicic acid , is a complex inorganic compoundIt’s known that the compound has significant effects on biological systems, suggesting it interacts with specific targets within these systems .

Mode of Action

It’s known that the compound has a ph of 198 , which indicates it’s highly acidic. Substances with a pH less than 2 are expected to produce significant effects on the skin and are therefore regarded as corrosive . This suggests that 12-Wolframosilicic acid may interact with its targets by altering the pH environment, which can lead to significant changes in biological systems.

Pharmacokinetics

It’s known that when tungsten, a component of 12-wolframosilicic acid, is administered as tungstate, absorption in rats was 40 to 92% . This suggests that 12-Wolframosilicic acid may have similar absorption properties.

Result of Action

Due to its acidic nature, it’s expected to have corrosive effects on biological tissues

Action Environment

The action of 12-Wolframosilicic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s corrosiveness and, consequently, its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.

Propiedades

IUPAC Name |

silane;tungsten;tetracontahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/40H2O.H4Si.12W/h40*1H2;1H4;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBQILTFVSZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

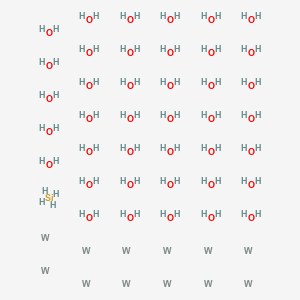

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[SiH4].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

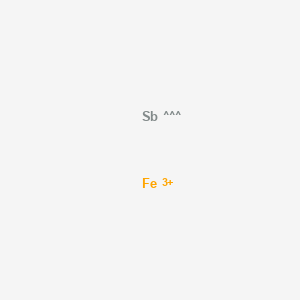

Molecular Formula |

H84O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12363-31-4 (Parent), 12027-43-9 (silicotungstic acid hydrate salt/solvate) | |

| Record name | Silicotungstic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

2958.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

12-Wolframosilicic acid | |

CAS RN |

12027-38-2 | |

| Record name | Silicotungstic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-wolframosilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-wolframosilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

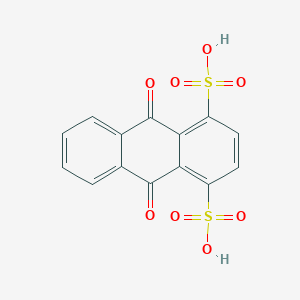

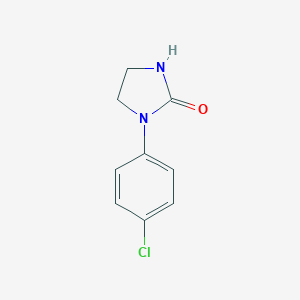

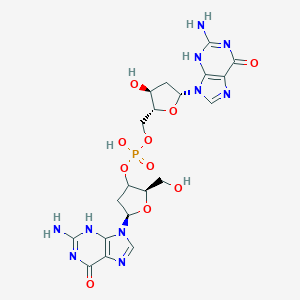

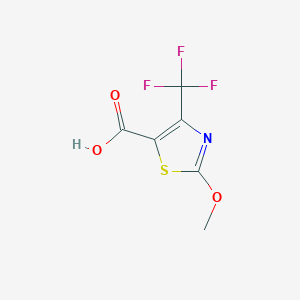

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)